

physical and chemical characteristics of "4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3"

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Compound of Interest

Compound Name: 4-Methoxy-2,3,6-trimethylbenzyl
Bromide-d3

Cat. No.: B562783

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An In-depth Technical Guide to 4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3**, a deuterated organic compound relevant in synthetic and medicinal chemistry.

Chemical Identity and Physical Properties

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 is a stable isotope-labeled aromatic compound. The deuterium labeling provides a useful tool for researchers in various analytical applications, including as an internal standard in mass spectrometry-based quantification or in mechanistic studies of chemical reactions.

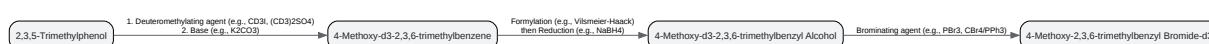
Table 1: Physical and Chemical Properties

Property	Value	Source/Reference
Chemical Name	4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3	[1][2]
Synonyms	2-(Bromomethyl)-5-methoxy-1,3,4-trimethyl-benzene-d3	
CAS Number	1189693-80-8	[1][2][3]
Molecular Formula	C ₁₁ H ₁₂ D ₃ BrO	[1][2]
Molecular Weight	246.16 g/mol	[1][2]
Appearance	Colorless Oil	
Melting Point	Not available	
Boiling Point	Not available	[3]
Density	Not available	[3]
Solubility	Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.	
Storage	2-8°C in a refrigerator.[4]	

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely involve the deuteromethylation of a phenolic precursor, followed by bromination of the corresponding benzyl alcohol.

A potential synthetic pathway is outlined below:



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Caption: Proposed synthetic pathway for **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3**.

The reactivity of **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** is characteristic of a benzyl bromide. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution reactions. The presence of electron-donating methyl and methoxy groups on the aromatic ring can influence the reaction rates.

Analytical Characterization

Detailed experimental spectra for **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** are not publicly available. However, based on its structure, the following spectral characteristics can be predicted.

Table 2: Predicted Analytical Data

Technique	Predicted Characteristics
^1H NMR	- Aromatic proton signal (singlet, ~6.5-7.0 ppm). - Benzylic methylene protons (singlet, ~4.5 ppm). - Aromatic methyl protons (singlets, ~2.2-2.4 ppm). - The methoxy group will not show a signal in the ^1H NMR spectrum due to deuteration.
^{13}C NMR	- Aromatic carbons (~110-160 ppm). - Benzylic carbon (~30-35 ppm). - Aromatic methyl carbons (~15-20 ppm). - Methoxy carbon (septet, due to C-D coupling, ~55-60 ppm).
Mass Spec.	- Molecular ion peak (M^+) at m/z 246 and 248 with approximately equal intensity (due to bromine isotopes). - A significant fragment corresponding to the loss of the bromine atom ($\text{M}-\text{Br}^+$). - A base peak corresponding to the tropylium ion or a substituted tropylium ion. The base peak in the mass spectrum of benzyl bromide is typically observed at m/z 91, corresponding to the tropylium ion $[\text{C}_7\text{H}_7]^+$. [5] [6]
IR Spectroscopy	- C-H stretching (aromatic and aliphatic) ~2850-3100 cm^{-1} . - C-O stretching (ether) ~1250 cm^{-1} . - C-Br stretching ~500-600 cm^{-1} . - Aromatic C=C bending ~1500-1600 cm^{-1} .

Applications in Research and Drug Development

4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3 serves as a valuable intermediate in the synthesis of complex organic molecules. Its primary documented application is as a building block in the synthesis of 13-cis-Acitreten-d3.[\[4\]](#) Acitreten is a second-generation retinoid used in the treatment of severe psoriasis. The deuterated analog is likely used as an internal standard for pharmacokinetic or metabolic studies of Acitreten.

The general workflow for its use as a synthetic intermediate is depicted below:



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Caption: General workflow for the use of **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** in synthesis.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **4-Methoxy-2,3,6-trimethylbenzyl Bromide-d3** is not widely available, general precautions for handling benzyl bromides should be strictly followed. Benzyl bromides are typically lachrymators and are corrosive.

Table 3: General Safety and Handling Precautions for Benzyl Bromides

Precaution	Details
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
Handling	Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
Storage	Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and metals. ^{[7][8][9]} Keep container tightly sealed. Protect from moisture and light. ^{[8][10]}
Disposal	Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the specific MSDS for the compound and follow all institutional safety protocols.

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